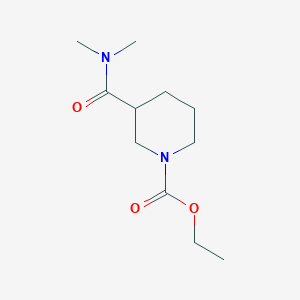
4-Methyl-1-pyrrolidin-1-ylsulfonylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-pyrrolidin-1-ylsulfonylpiperidine (also known as MPSP) is a chemical compound that has been recently researched for its potential applications in scientific research. This compound is a derivative of piperidine and has a sulfonamide group attached to it. In
Mecanismo De Acción
MPSP acts as a positive allosteric modulator of nAChRs. This means that it enhances the activity of the receptor in response to the binding of acetylcholine. MPSP binds to a specific site on the receptor that is distinct from the acetylcholine binding site. This results in an increase in the opening of the ion channel and an influx of positively charged ions into the cell.
Biochemical and Physiological Effects
The activation of nAChRs by MPSP has been shown to have several biochemical and physiological effects. These include an increase in the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. MPSP has also been shown to enhance synaptic plasticity, which is the ability of neurons to change their strength of communication with each other.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPSP in lab experiments is that it is a highly selective modulator of nAChRs. This means that it can be used to study the function of specific subtypes of nAChRs without affecting other types of receptors. However, one limitation is that MPSP has a relatively short half-life in the body, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for research on MPSP. One area of interest is the role of nAChRs in neurodegenerative diseases such as Alzheimer's and Parkinson's. MPSP may be a useful tool for studying the dysfunction of these receptors in these diseases. Another area of interest is the development of new compounds that are more potent and selective modulators of nAChRs than MPSP. These compounds may have potential therapeutic applications in the treatment of cognitive disorders.
Métodos De Síntesis
The synthesis of MPSP involves the reaction of 4-methylpiperidine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields MPSP as a white solid with a melting point of 162-164°C. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
MPSP has been investigated for its potential use as a tool for studying the function of nicotinic acetylcholine receptors (nAChRs) in the brain. nAChRs are a type of ion channel that is activated by the neurotransmitter acetylcholine. These receptors play a crucial role in cognitive function, learning, and memory.
Propiedades
IUPAC Name |
4-methyl-1-pyrrolidin-1-ylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S/c1-10-4-8-12(9-5-10)15(13,14)11-6-2-3-7-11/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPMEDPIJGGENQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2,2-dimethylpropanamide](/img/structure/B7509547.png)




![4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7509569.png)





